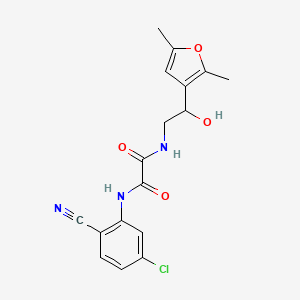
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C17H16ClN3O4 and its molecular weight is 361.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)oxalamide (CAS Number: 2309342-11-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its chemical structure, synthesis, and biological activity, particularly focusing on its antimicrobial properties and other relevant pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C17H16ClN3O4, with a molecular weight of 361.8 g/mol. The compound features a chloro-substituted phenyl ring and a furan moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClN₃O₄ |
| Molecular Weight | 361.8 g/mol |
| CAS Number | 2309342-11-6 |
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Oxalamide Backbone : This can be achieved by reacting oxalyl chloride with an appropriate amine.
- Substitution Reaction : The introduction of the 5-chloro-2-cyanophenyl group occurs through a nucleophilic substitution reaction.
- Attachment of the Furan Ring : This is accomplished via another nucleophilic substitution where the furan derivative is introduced.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. Research indicates that compounds with halogenated phenyl rings exhibit significant activity against various bacterial strains.
-
Testing Against Pathogens : In a study evaluating related chloroacetamides, compounds were tested against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed that derivatives with higher lipophilicity were more effective against Gram-positive bacteria compared to Gram-negative bacteria .
- Gram-positive bacteria : Highly susceptible
- Gram-negative bacteria : Moderate susceptibility
- Yeast (C. albicans) : Variable effectiveness
The biological activity is thought to be mediated through interactions with specific molecular targets such as enzymes or receptors involved in cellular processes. The presence of functional groups allows the compound to engage in hydrogen bonding and hydrophobic interactions, enhancing its bioactivity.
Case Studies and Research Findings
Several studies have investigated the structure-activity relationship (SAR) of similar compounds:
- Quantitative Structure-Activity Relationship (QSAR) : The QSAR analysis performed on related oxalamides indicated that structural modifications greatly influence their antimicrobial efficacy. For instance, the position and type of substituents on the phenyl ring were critical in determining activity levels against various pathogens .
Propiedades
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-9-5-13(10(2)25-9)15(22)8-20-16(23)17(24)21-14-6-12(18)4-3-11(14)7-19/h3-6,15,22H,8H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZKNBRDINIPPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













